molecular formula C10H11ClO3 B8636128 Methyl 3-(2-chloroethoxy)benzoate

Methyl 3-(2-chloroethoxy)benzoate

Cat. No. B8636128
M. Wt: 214.64 g/mol
InChI Key: TXMXVNPSFXZYJO-UHFFFAOYSA-N
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Patent
US08211904B2

Procedure details

To a 0° C. solution of methyl 3-(2-chloroethoxy)benzoate (5.61 g, 26.1 mmol) in THF (50 mL) was added potassium tert-butoxide (3.67 g, 32.7 mmol). When the addition was complete the reaction was allowed to warm to rt. After stirring at rt overnight the reaction was quenched with water. The solution was extracted with diethyl ether (three times), dried over MgSO4, and concentrated under vacuum. Purification by silica gel chromatography afforded the desired product.
Quantity
5.61 g
Type
reactant
Reaction Step One
Quantity
3.67 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][O:4][C:5]1[CH:6]=[C:7]([CH:12]=[CH:13][CH:14]=1)[C:8]([O:10][CH3:11])=[O:9].CC(C)([O-])C.[K+]>C1COCC1>[CH:3]([O:4][C:5]1[CH:6]=[C:7]([CH:12]=[CH:13][CH:14]=1)[C:8]([O:10][CH3:11])=[O:9])=[CH2:2] |f:1.2|

Inputs

Step One
Name
Quantity
5.61 g
Type
reactant
Smiles
ClCCOC=1C=C(C(=O)OC)C=CC1
Name
Quantity
3.67 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at rt overnight the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
was quenched with water
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with diethyl ether (three times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=C)OC=1C=C(C(=O)OC)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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